Indoline-3-carboxylic acid

Chiral Resolution Enzymatic Catalysis Asymmetric Synthesis

Researchers requiring enantiopure indoline scaffolds often face supply inconsistency and racemic mixtures. Indoline-3-carboxylic acid (CAS 39891-70-8) resolves this with a non-planar, stereogenic C3 center enabling high optical purity. • Complete chirality transfer in anti-Mannich reactions vs. alcohol/silyl ether analogs • Enzymatic kinetic resolution provides enantiopure material (E > 100) • Green synthesis accessible via visible-light photoredox-catalyzed dearomative carboxylation • Key precursor to lactam-fused indolines with anticancer potential

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 39891-70-8
Cat. No. B1258407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-3-carboxylic acid
CAS39891-70-8
Synonymsindoline-3-carboxylic acid
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N1)C(=O)O
InChIInChI=1S/C9H9NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-4,7,10H,5H2,(H,11,12)
InChIKeyRXHBTEVUVWXEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline-3-carboxylic acid: Chiral Scaffold for Asymmetric Catalysis


Indoline-3-carboxylic acid (CAS 39891-70-8), also designated as 2,3-dihydro-1H-indole-3-carboxylic acid, is a bicyclic heteroaromatic compound consisting of a fused benzene and partially saturated pyrrolidine ring bearing a carboxylic acid group at the 3-position [1]. Unlike the fully aromatic indole-3-carboxylic acid analog (CAS 771-50-6), the saturated 2,3-bond in the indoline scaffold confers non-planarity and establishes a stereogenic center at the C3 position, enabling access to enantiopure forms with high optical purity . This structural feature fundamentally distinguishes the compound from planar indole-based analogs and underpins its utility as a chiral organocatalyst and a versatile intermediate in asymmetric synthesis [2].

Why Indoline-3-carboxylic acid Cannot Be Substituted


Although indoline-3-carboxylic acid shares the C9H9NO2 molecular formula with its positional isomer indoline-2-carboxylic acid (CAS 78348-24-0) and is structurally related to the aromatic indole-3-carboxylic acid (C9H7NO2, CAS 771-50-6), generic substitution between these compounds is not scientifically valid in specialized applications . The C3 carboxylic acid group positioning relative to the indoline nitrogen creates a distinct steric and electronic environment that is critical for chiral recognition events in asymmetric catalysis, as evidenced by its unique performance profile in anti-Mannich reactions compared to functionalized indoline analogs [1]. Furthermore, the saturated 2,3-bond in indoline-3-carboxylic acid confers a non-planar geometry and a defined stereocenter that is absent in the planar indole-3-carboxylic acid scaffold, fundamentally altering molecular recognition properties and reactivity pathways .

Indoline-3-carboxylic acid: Comparative Performance Evidence


Enzymatic Kinetic Resolution to Enantiopure Form

Indoline-3-carboxylic acid can be prepared in enantiopure form via enzymatic kinetic resolution with an enantiomeric ratio (E) exceeding 100, a quantitative metric of exceptional enantioselectivity [1]. This stands in stark contrast to the planar indole-3-carboxylic acid, which lacks a stereocenter at the 3-position and therefore cannot be resolved into enantiomers [2]. While indoline-2-carboxylic acid (CAS 78348-24-0) also possesses a chiral center at the C2 position, the C3 positional isomer exhibits distinct catalytic behavior in subsequent applications [3].

Chiral Resolution Enzymatic Catalysis Asymmetric Synthesis

Anti-Mannich Reaction: Acid Catalyst Outperforms Analogues

In a direct head-to-head evaluation of functionalized indoline derivatives as organocatalysts for anti-Mannich reactions of preformed aldimines with carbonyl compounds, indoline-3-carboxylic acid (the acid catalyst) demonstrated a fundamentally superior stereochemical outcome [1]. The diphenylcarbinol analogue and O-protected silyl ether analogues failed to induce complete chirality transfer, whereas the acid catalyst produced the Mannich bases in a highly diastereo- and enantioselective manner [2]. This functional group-dependent divergence establishes indoline-3-carboxylic acid as the only catalyst within this series capable of achieving rigorous stereocontrol [3].

Organocatalysis Asymmetric Mannich Reaction Stereoselective Synthesis

Low-Temperature anti-Selective Organocatalysis

Enantiopure indoline-3-carboxylic acid functions as an organocatalyst in Mannich-type reactions under low-temperature conditions, producing products with high anti-selectivity in moderate to good yields and excellent enantiomeric excess [1]. This catalytic performance profile is specifically associated with the 3-carboxylic acid substitution pattern on the indoline scaffold and has not been demonstrated for the positional isomer indoline-2-carboxylic acid (CAS 78348-24-0) in comparable anti-Mannich applications [2].

Organocatalysis Low-Temperature Synthesis anti-Selectivity

Visible-Light Photoredox Synthesis from CO₂

A visible-light photoredox-catalyzed dearomative arylcarboxylation of indoles with CO₂ provides direct synthetic access to indoline-3-carboxylic acids with high chemoselectivity under mild conditions (room temperature, 1 atm CO₂ pressure) and low photocatalyst loading [1]. This methodology leverages the dearomatization of indoles—a pathway that is not applicable to the already-saturated indoline scaffold itself, positioning indoline-3-carboxylic acid as a valuable synthetic target rather than a starting material in this green chemistry context [2]. A related visible-light photoredox-catalyzed intermolecular α-aminomethyl/carboxylative dearomatization of indoles further expands the accessible functionalized indoline-3-carboxylic acid derivatives with high regioselectivity, offering a green route using CO₂ as the carboxylic and carbonyl source [3].

Green Chemistry Photoredox Catalysis CO₂ Utilization

Indoline-3-carboxylic acid: Key Application Scenarios


Asymmetric anti-Mannich Organocatalysis

Procure enantiopure indoline-3-carboxylic acid for use as an organocatalyst in anti-Mannich-type reactions where high anti-selectivity and excellent enantiomeric excess are required at low temperatures [1]. The acid catalyst uniquely enables complete chirality transfer compared to alcohol- and silyl ether-functionalized indoline analogs, which fail to achieve comparable stereocontrol [2]. This application scenario is particularly relevant for academic and industrial laboratories synthesizing chiral amine building blocks, β-amino carbonyl compounds, and pharmaceutical intermediates requiring high stereochemical purity.

Chiral Building Block for Drug Discovery

Select indoline-3-carboxylic acid when a non-planar, enantiopure indoline scaffold with a defined C3 stereocenter is required, as the planar indole-3-carboxylic acid analog (CAS 771-50-6) cannot be resolved into enantiomers [1]. The enzymatic kinetic resolution method provides enantiopure material with E > 100, ensuring optical purity suitable for asymmetric synthesis applications [2]. This scenario applies to medicinal chemistry programs developing chiral drug candidates where stereochemistry at the indoline core influences target binding, pharmacokinetics, or intellectual property positioning.

Sustainable Synthesis via Photoredox CO₂ Fixation

For research groups and process development teams prioritizing green chemistry methodologies, indoline-3-carboxylic acid and its functionalized derivatives serve as key synthetic targets accessible through visible-light photoredox-catalyzed dearomative carboxylation of indoles with CO₂ [1]. This method operates under mild conditions (room temperature, 1 atm CO₂) with high chemoselectivity and functional group tolerance, offering a sustainable alternative to traditional routes [2]. The target compound is produced rather than consumed in this transformation, positioning it as a valued endpoint in green synthetic sequences .

Lactam-Fused Indolines for Anticancer Lead Development

Utilize indoline-3-carboxylic acid as a precursor in photoredox-catalyzed reactions that yield biologically active lactam-fused indolines, a scaffold class under investigation for potential anticancer activity [1]. Additionally, the compound serves as a starting material in multi-component syntheses of spiro[furan-2,3′-indoline]-3-carboxylate derivatives, where ionic liquid catalysts have been shown to outperform traditional Brønsted acid catalysts such as sulfuric acid and acetic acid, which failed to yield the desired benchmark product [2]. This scenario is relevant for medicinal chemistry laboratories developing novel heterocyclic scaffolds for oncology and infectious disease target validation.

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